molecular formula C65H103N13O21 B1261571 Papuamide B

Papuamide B

Cat. No. B1261571
M. Wt: 1402.6 g/mol
InChI Key: HQVFHDUBRNXXHV-LZHJWXOHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Papuamide B is a cyclodepsipeptide that is isolated from Papua New Guinea collections of the marine sponges Theonella mirabilis and Theonella swinhoei. It exhbits anti-HIV-1 activity and cytotoxicity against some human cancer cell lines. It has a role as an anti-HIV-1 agent, a marine metabolite and an antineoplastic agent. It is a cyclodepsipeptide, an olefinic compound, a secondary alcohol and a tertiary alcohol.

Scientific Research Applications

Anti-HIV Activity

Papuamide B, along with other papuamides, has been studied for its potential in inhibiting HIV. Research indicates that these compounds act as entry inhibitors, preventing the human immunodeficiency virus from infecting host cells. This inhibition is not specific to any particular tropic virus and is not due to binding to CD4 or HIV gp120 proteins. Instead, it suggests a direct virucidal mechanism of action, targeting the virus rather than the host cell (Andjelic, Planelles, & Barrows, 2008).

Chemical-Genetic Interaction Profiling

Papuamide B has been identified as a target for phosphatidylserine (PS) through chemical-genetic interaction profiling in yeast. This approach is crucial for discovering both target and off-target effects of bioactive compounds, which is essential in drug discovery and development (Parsons et al., 2006).

Cytotoxicity Studies

Studies have also explored the cytotoxicity of papuamides, including papuamide B. These compounds have shown cytotoxic effects against brine shrimp, indicating potential uses in exploring anti-cancer properties (Prasad, Aalbersberg, Feussner, & van Wagoner, 2011).

Reactivity Properties and Drug-Likeness

Research focusing on the chemical reactivity of peptides like papuamide B has been conducted using Conceptual Density Functional Theory (CDFT). This research is significant for predicting the reactivity descriptors and identifying molecular active sites, which are crucial for understanding the drug-likeness and bioactivity scores of papuamide peptides (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Structural Analysis and Synthesis

The structural analysis and synthesis of components of papuamides, including beta-methoxytyrosine, a component of papuamide B, have been a subject of scientific research. This work is pivotal for the total synthesis and structural determination of papuamides, facilitating further pharmacological studies (Okamoto, Hara, Makino, & Hamada, 2002).

properties

Product Name

Papuamide B

Molecular Formula

C65H103N13O21

Molecular Weight

1402.6 g/mol

IUPAC Name

(2R,3S,4S)-4-[[(2S,3S)-3-amino-2-[[(2R,3R)-2-[[2-[[(2S,3R,4Z,6E,8R)-2,3-dihydroxy-2,6,8-trimethyldeca-4,6-dienoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]-N'-[(3R,6S,9S,15R,18R,19R,22S)-6-[(1R)-1-hydroxyethyl]-3-[(R)-(4-hydroxyphenyl)-methoxymethyl]-15-(methoxymethyl)-9-methyl-2,5,8,11,14,17,21-heptaoxo-19-propan-2-yl-20-oxa-1,4,7,10,13,16-hexazabicyclo[20.4.0]hexacosan-18-yl]-2,3-dimethylpentanediamide

InChI

InChI=1S/C65H103N13O21/c1-15-31(4)26-32(5)19-24-43(82)65(12,96)64(95)69-28-45(84)72-48(37(10)79)59(90)74-47(35(8)66)58(89)73-46(33(6)34(7)54(67)85)57(88)76-50-52(30(2)3)99-63(94)42-18-16-17-25-78(42)62(93)51(53(98-14)39-20-22-40(81)23-21-39)77-60(91)49(38(11)80)75-55(86)36(9)70-44(83)27-68-56(87)41(29-97-13)71-61(50)92/h19-24,26,30-31,33-38,41-43,46-53,79-82,96H,15-18,25,27-29,66H2,1-14H3,(H2,67,85)(H,68,87)(H,69,95)(H,70,83)(H,71,92)(H,72,84)(H,73,89)(H,74,90)(H,75,86)(H,76,88)(H,77,91)/b24-19-,32-26+/t31-,33+,34-,35+,36+,37-,38-,41-,42+,43-,46+,47+,48-,49+,50-,51-,52-,53-,65+/m1/s1

InChI Key

HQVFHDUBRNXXHV-LZHJWXOHSA-N

Isomeric SMILES

CC[C@@H](C)/C=C(\C)/C=C\[C@H]([C@@](C)(C(=O)NCC(=O)N[C@H]([C@@H](C)O)C(=O)N[C@@H]([C@H](C)N)C(=O)N[C@@H]([C@@H](C)[C@@H](C)C(=O)N)C(=O)N[C@@H]1[C@H](OC(=O)[C@@H]2CCCCN2C(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@H](NC1=O)COC)C)[C@@H](C)O)[C@@H](C3=CC=C(C=C3)O)OC)C(C)C)O)O

Canonical SMILES

CCC(C)C=C(C)C=CC(C(C)(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)N)C(=O)NC(C(C)C(C)C(=O)N)C(=O)NC1C(OC(=O)C2CCCCN2C(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC1=O)COC)C)C(C)O)C(C3=CC=C(C=C3)O)OC)C(C)C)O)O

synonyms

papuamide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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